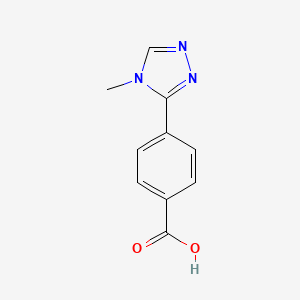

4-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and biochemistry. The 1,2,4-triazole (B32235) ring in the title compound is a prime example of a nitrogen-containing heterocycle. These structures are ubiquitous in nature and are core components of many pharmaceuticals and agrochemicals due to their diverse biological activities. The presence of three nitrogen atoms in the five-membered triazole ring imparts unique electronic properties, including the ability to participate in hydrogen bonding and coordination with metal ions.

Significance of 1,2,4-Triazole and Benzoic Acid Scaffolds in Advanced Chemical Systems

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be a component in a wide array of therapeutic agents. These derivatives are recognized for their broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, and anticancer properties. The triazole ring can act as a stable linker or a pharmacophore that interacts with biological targets.

Benzoic acid and its derivatives are also of great importance. The carboxylic acid group can serve as a key interaction point with biological receptors and provides a handle for further chemical modifications. In materials science, the rigid structure of the benzene (B151609) ring and the coordinating ability of the carboxylate group make benzoic acid derivatives excellent building blocks for the synthesis of metal-organic frameworks (MOFs) and other supramolecular structures.

The combination of these two scaffolds in one molecule, as seen in aryl-substituted triazole carboxylic acids, creates a bifunctional platform with potential for novel applications.

Overview of Research Trajectories for Aryl-Substituted Triazole Carboxylic Acids

Research into aryl-substituted triazole carboxylic acids is an active and expanding field. The primary trajectories of this research can be broadly categorized into two main areas:

Pharmaceutical Development: Scientists are actively synthesizing and screening libraries of these compounds for various biological activities. For instance, studies on the isomer 4-(1H-1,2,4-triazol-1-yl)benzoic acid have revealed that its hybrids can exhibit significant anticancer and antioxidant properties. nih.govresearchgate.net The general approach involves modifying the substituents on both the triazole and the aryl rings to optimize potency and selectivity.

Materials Science: These molecules are increasingly used as organic linkers in the design and synthesis of MOFs. The triazole and carboxylate groups can coordinate with metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis. Research in this area focuses on controlling the topology and functionality of the resulting frameworks by tuning the structure of the organic linker.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methyl-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-11-12-9(13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIVWQXJCJACLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341160-65-3 | |

| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Benzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid reveals several feasible synthetic disconnections. The primary disconnection can be made at the C-C bond between the triazole ring and the benzoic acid phenyl ring. This suggests a strategy where a pre-functionalized 4-methyl-1,2,4-triazole is coupled with a benzoic acid derivative. A second approach involves disconnecting the bonds within the triazole ring itself, suggesting a cyclization strategy using a benzoic acid derivative as a key starting material.

Strategy 1: Ring Construction from a Benzoic Acid Precursor

This common approach involves building the triazole ring onto a molecule already containing the 4-carboxyphenyl group. Key precursors for this strategy include:

4-Cyanobenzoic acid: This can be converted into an imidate or amidine, which then serves as a building block for the triazole ring.

4-Carboxybenzohydrazide: This can react with a one-carbon, one-nitrogen source to form the triazole.

N'-Methyl-4-carboxybenzohydrazide: This advanced precursor already contains the N-methyl group and can undergo cyclization with a suitable C1 synthon.

Strategy 2: C-C Bond Formation

This alternative strategy involves coupling a pre-formed triazole heterocycle with a phenyl building block. This is particularly useful in modern synthetic chemistry, utilizing powerful cross-coupling reactions. Key precursors include:

3-Halo-4-methyl-4H-1,2,4-triazole (e.g., 3-Bromo-4-methyl-4H-1,2,4-triazole): This serves as the electrophilic partner in cross-coupling reactions.

4-Carboxyphenylboronic acid: This is a common nucleophilic partner in Suzuki-Miyaura coupling.

Organostannane derivatives of benzoic acid: These can be used in Stille coupling reactions.

These retrosynthetic pathways guide the selection of appropriate synthetic methods, ranging from classical cyclocondensation reactions to modern palladium-catalyzed cross-coupling methodologies.

Classical and Modern Synthetic Routes to the 1,2,4-Triazole (B32235) Core

The formation of the 1,2,4-triazole ring is a cornerstone of the synthesis. Both classical and modern methods offer pathways to the required 3,4-disubstituted pattern.

Cyclocondensation reactions are classical methods that involve the formation of the heterocyclic ring from one or two acyclic precursors through the removal of a small molecule like water or ammonia.

The Pellizzari reaction , discovered in 1911, involves the reaction of an amide and a hydrazide to form a 1,2,4-triazole. frontiersin.org For the target molecule, this could theoretically involve the reaction of 4-carboxybenzamide with N-methylformohydrazide. However, the reaction often requires harsh conditions (high temperatures) and can result in low yields. frontiersin.org Microwave irradiation has been shown to shorten reaction times and improve yields in some cases. frontiersin.org

The Einhorn–Brunner reaction is another classical method that synthesizes 1,2,4-triazoles from the reaction of imides with alkyl hydrazines. rsc.org This reaction can produce a mixture of isomers, though regioselectivity can be influenced by the acidity of the groups on the imide. rsc.org A plausible route would involve a diacylamine derivative of benzoic acid reacting with methylhydrazine.

A more direct and widely used cyclocondensation approach involves the reaction of an amidrazone with a one-carbon electrophile. For instance, 4-carboxybenzamidrazone could be reacted with a methylating agent and a cyclizing agent like formic acid or an orthoformate to construct the 4-methyl-1,2,4-triazole ring system.

Table 1: Overview of Classical Cyclocondensation Reactions for 1,2,4-Triazole Synthesis

| Reaction Name | Key Reactants | General Conditions | Key Features |

|---|---|---|---|

| Pellizzari Reaction | Amide + Hydrazide | High temperature, long reaction times | Forms 3,5-disubstituted triazoles; can have low yields. frontiersin.org |

| Einhorn-Brunner Reaction | Imide + Alkyl Hydrazine | Weak acid catalysis | Can produce isomeric mixtures; regioselectivity is an issue. rsc.org |

| From Amidrazones | Amidrazone + One-carbon source (e.g., orthoesters, formic acid) | Varies, often reflux in solvent | Versatile and common method for 3-substituted triazoles. |

Multi-component reactions (MCRs) offer a modern, efficient approach to synthesizing complex molecules like 1,2,4-triazoles in a single step, which is advantageous for process chemistry. organic-chemistry.org Several MCRs have been developed that could be adapted for the synthesis of the target compound.

One such strategy involves the condensation of an aniline, an orthoformate, and an amidoxime. organic-chemistry.org An adaptation for the target molecule could involve a three-component reaction between 4-aminobenzoic acid, a methylating agent, and a suitable C-N fragment. Copper-catalyzed MCRs are also prevalent, for instance, the reaction of amidines with various partners in the presence of a copper catalyst and an oxidant like O₂ can efficiently produce 1,3-disubstituted 1,2,4-triazoles. isres.org

Another powerful MCR involves a [3+2] annulation. For example, a three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts has been used to regioselectively synthesize 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org While the substitution pattern is different, it highlights the power of MCRs in building the triazole core from simple, readily available starting materials.

Strategies for Aromatic Substitution and Carboxylic Acid Incorporation

When the triazole ring is synthesized first, the challenge shifts to attaching the 4-carboxyphenyl group at the C3 position. Modern cross-coupling reactions are the methods of choice for this transformation.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.orgmdpi.com For the synthesis of this compound, this would typically involve the reaction of 3-bromo-4-methyl-4H-1,2,4-triazole with 4-carboxyphenylboronic acid .

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, and requires a suitable phosphine ligand and a base (e.g., K₂CO₃, Cs₂CO₃) to proceed. libretexts.org This methodology is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization and the synthesis of complex molecules. General methods for the Suzuki coupling of halo-1,2,3-triazoles have been developed and can be adapted for 1,2,4-triazole systems. rsc.org

The Stille reaction offers an alternative cross-coupling strategy, utilizing an organostannane (e.g., a 4-carboxyphenyl-stannane derivative) with the 3-bromo-4-methyl-4H-1,2,4-triazole. wikipedia.org While effective, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more preferred method. wikipedia.org

Table 2: Comparison of Cross-Coupling Reactions for C-C Bond Formation

| Reaction | Triazole Substrate | Aryl Substrate | Catalyst System | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Halo-1,2,4-triazole | Arylboronic acid | Pd(0) complex + Base | Low toxicity of boron reagents, high functional group tolerance. libretexts.orgomicsdi.org | Boronic acids can be unstable. |

| Stille | 3-Halo-1,2,4-triazole | Arylstannane | Pd(0) complex | Stannanes are stable and moisture-insensitive. wikipedia.org | High toxicity of tin reagents and byproducts. wikipedia.org |

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. It utilizes a directing metalation group (DMG), typically a Lewis basic moiety, to guide a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic center that can be trapped with an electrophile. baranlab.org

In the context of aryl-1,2,4-triazoles, the triazole ring itself can act as a DMG. Studies on 1-phenyl-1,2,4-triazole have shown that lithiation occurs at the C-5 position of the triazole ring, influenced by the N-4 atom, rather than at the ortho position of the phenyl ring. clockss.org

For the specific synthesis of This compound , a para-substituted compound, directed ortho-metalation is not a suitable strategy. DoM is inherently a method for functionalizing the position immediately adjacent (ortho) to the directing group. Therefore, it could not be used to introduce the carboxylic acid group at the para-position of a pre-formed 3-phenyl-4-methyl-4H-1,2,4-triazole. Alternative strategies, such as the cross-coupling methods described above, are required to achieve the desired substitution pattern.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound and its derivatives often involves multi-step sequences where the optimization of reaction conditions and the choice of catalyst are crucial for achieving high yields and purity.

One common strategy for the formation of the 1,2,4-triazole ring involves the cyclization of intermediates such as thiosemicarbazides. For the synthesis of related 4-methyl-1,2,4-triazol-3-yl derivatives, a multi-step process starting from a suitable precursor can be employed. The key steps typically include the reaction with methyl isothiocyanate to form a thiosemicarbazide intermediate, followed by cyclization, often in the presence of a base like potassium carbonate, and subsequent functional group manipulations. Desulfurization, for instance, can be achieved using reagents like Raney Nickel in ethanol under reflux conditions. The optimization of these steps involves careful control of reaction times, temperatures, and reagent stoichiometry to maximize the yield of the desired triazole core.

The final step in synthesizing the target benzoic acid derivative would involve the coupling of the pre-formed 4-methyl-1,2,4-triazole moiety to a benzoic acid precursor. This can be achieved through various cross-coupling reactions, where the choice of catalyst, ligands, base, and solvent system is critical. For instance, palladium- or copper-catalyzed cross-coupling reactions are frequently utilized for the formation of aryl-heteroaryl bonds. Optimization of these catalytic systems would involve screening different catalysts (e.g., palladium acetate, copper(I) iodide), ligands (e.g., phosphine-based ligands), bases (e.g., potassium carbonate, cesium carbonate), and solvents (e.g., DMF, DMSO, toluene) to identify the conditions that provide the highest yield and selectivity.

The following table summarizes key parameters that are typically optimized in the synthesis of substituted triazoles:

| Parameter | Variables | Desired Outcome |

| Catalyst | Palladium complexes, Copper salts | High catalytic activity, selectivity, and turnover number |

| Ligand | Phosphines, N-heterocyclic carbenes | Enhanced catalyst stability and reactivity |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Et₃N) | Efficient activation of substrates, minimization of side reactions |

| Solvent | Aprotic polar (e.g., DMF, DMSO), Aromatic (e.g., Toluene) | Good solubility of reactants, optimal reaction temperature |

| Temperature | Varies depending on the reaction | To achieve a reasonable reaction rate without decomposition |

| Reaction Time | Monitored by TLC or LC-MS | To ensure complete conversion of starting materials |

Derivatization Strategies for this compound

The presence of a carboxylic acid group, a triazole ring, and a methyl substituent provides multiple avenues for the derivatization of this compound.

Esterification and Amidation at the Carboxylic Acid Moiety

The carboxylic acid functionality is a prime site for modification through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. For instance, the synthesis of methyl 1,2,4-triazole-3-carboxylate can be achieved by reacting the corresponding carboxylic acid with methanol under acidic catalysis google.com.

Amidation: The formation of amides from this compound can be accomplished by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. Common coupling agents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The reaction conditions are generally mild, allowing for the synthesis of a wide range of amide derivatives with diverse functionalities. The Ir-catalyzed C-H amidation of benzoic acids with sulfonyl azides represents a more direct approach to introduce amino groups, although this typically occurs at the ortho position to the carboxyl group ibs.re.kr.

The table below outlines common reagents for these transformations:

| Reaction | Reagents | Typical Conditions |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC), Additive (e.g., HOBt) | Room temperature, inert solvent (e.g., DMF, CH₂Cl₂) |

Functionalization at the Triazole Ring and Methyl Substituent

The 1,2,4-triazole ring itself can be a target for functionalization, although it is generally less reactive towards electrophilic substitution than benzene (B151609) rings. Metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto triazole rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates semanticscholar.org. Palladium and copper catalysts are commonly employed for the arylation, alkenylation, and other C-H functionalization reactions on triazole scaffolds semanticscholar.org.

The N-methyl group on the triazole ring is generally stable. However, reactions involving the methyl group, such as radical halogenation, could potentially be explored under specific conditions to introduce further functionality, although this is less common compared to modifications at other sites.

Formation of Polymeric or Oligomeric Structures via Linkage Chemistry

The bifunctional nature of this compound, possessing both a carboxylic acid group and a nitrogen-rich triazole ring, makes it an attractive building block for the construction of polymers and metal-organic frameworks (MOFs). The carboxylic acid can be used for polyester or polyamide formation, while the triazole ring can act as a ligand to coordinate with metal ions.

For instance, related triazole-containing carboxylic acids have been successfully employed as organic linkers in the synthesis of MOFs. These materials exhibit diverse network topologies and potential applications in areas such as gas storage, catalysis, and sensing. The triazole nitrogen atoms can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The synthesis of such polymers often involves solvothermal or hydrothermal methods, where the choice of metal salt, solvent, and temperature plays a crucial role in determining the final structure and properties of the material. While specific examples utilizing this compound are not extensively reported, the principles of coordination chemistry suggest its potential as a versatile linker in the design of novel polymeric and oligomeric materials.

Advanced Spectroscopic and Structural Elucidation of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, a full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the benzoic acid and N-methylated triazole rings.

While standard one-dimensional ¹H and ¹³C NMR spectra would offer initial insights, 2D NMR techniques are essential for a definitive structural proof.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the protons on the benzene (B151609) ring (an AA'BB' system) and identifying any through-bond coupling between the triazole proton and other parts of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms. It would definitively link the proton signals of the benzene ring and the triazole ring to their corresponding carbon atoms, as well as the N-methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds away. Key correlations would be expected between the protons of the benzene ring and the triazole carbon attached to it, and between the N-methyl protons and the carbons of the triazole ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and steric arrangement. For instance, NOESY could show through-space interactions between the N-methyl group and the proton on the triazole ring or adjacent protons on the benzoic acid moiety.

No published data for these 2D NMR experiments for this compound could be located. Therefore, a data table of chemical shifts and correlations cannot be generated.

Solid-state NMR (ssNMR) provides structural information about materials in their solid, crystalline form. This technique would be particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for understanding the molecular conformation and packing in the absence of a single crystal suitable for X-ray diffraction. It can distinguish between different crystalline environments and provide information on internuclear distances and molecular dynamics in the solid state.

Specific solid-state NMR data for this compound are not available in the public domain.

Single Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would provide unequivocal proof of the molecule's structure and detailed insights into its solid-state organization.

A search for crystallographic information files (CIFs) or published crystal structure data in repositories like the Cambridge Structural Database (CSD) yielded no results for this specific compound.

Crucially, X-ray diffraction analysis would map out the network of intermolecular interactions that stabilize the crystal structure. For this molecule, the carboxylic acid group is expected to form strong hydrogen bonds, potentially leading to the formation of dimers or extended chains. Other weaker interactions, such as C-H···N or π-π stacking between the aromatic rings, would also be identified and quantified.

Without experimental crystal structure data, a table of hydrogen bond geometries and other intermolecular contacts cannot be compiled.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are excellent for identifying functional groups.

For this compound, key vibrational modes would include:

O-H stretch of the carboxylic acid, typically a very broad band in the FT-IR spectrum.

C=O stretch of the carboxylic acid, a strong, sharp band.

C=C and C=N stretches from the aromatic and triazole rings.

C-H stretches from the aromatic, triazole, and methyl groups.

Bending modes (in-plane and out-of-plane) for the various C-H bonds.

Comparing the FT-IR and Raman spectra can also provide conformational insights, as the selection rules for the two techniques differ, giving a more complete picture of the molecule's vibrational behavior.

No experimentally recorded FT-IR or Raman spectra for this compound have been found in the searched literature. Consequently, a data table of vibrational frequencies and their assignments cannot be presented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is an indispensable tool for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₁₀H₉N₃O₂, the calculated monoisotopic mass is 203.0695 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to produce ions corresponding to this mass with specific adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺ in positive ion mode, and the deprotonated molecule [M-H]⁻ in negative ion mode. The precise mass measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

| Species | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 204.0773 |

| [M+Na]⁺ | Sodiated Molecule | 226.0592 |

| [M-H]⁻ | Deprotonated Molecule | 202.0617 |

Beyond exact mass determination, tandem mass spectrometry (MS/MS) elucidates the structural framework through controlled fragmentation of a selected precursor ion. While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of benzoic acids and 1,2,4-triazole (B32235) derivatives.

Predicted Fragmentation Pathway:

Upon ionization (e.g., ESI+), the protonated molecule [M+H]⁺ at m/z 204.0773 would serve as the precursor ion. Key fragmentation events would likely include:

Loss of Water: A characteristic fragmentation for benzoic acids involves the loss of a water molecule (H₂O, 18.01 Da) from the carboxylic acid group, leading to a fragment ion at m/z 186.0667. fu-berlin.de

Loss of Carbon Monoxide: Following the initial water loss, the resulting acylium ion could lose carbon monoxide (CO, 28.00 Da), yielding a fragment at m/z 158.0667.

Triazole Ring Cleavage: The 1,2,4-triazole ring is susceptible to cleavage. A common fragmentation pathway for triazoles is the neutral loss of a nitrogen molecule (N₂, 28.01 Da). nih.gov This could occur from various parent or fragment ions.

Loss of Methyl Radical: Cleavage of the N-methyl bond could result in the loss of a methyl radical (•CH₃, 15.02 Da).

Benzoic Acid Fragments: Fragmentation may also yield ions characteristic of the benzoic acid substructure, such as the benzoyl cation at m/z 105, followed by the loss of CO to give the phenyl cation at m/z 77. fu-berlin.de

These predicted pathways provide a roadmap for interpreting experimental HRMS/MS data to confirm the connectivity of the triazole and benzoic acid moieties.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides valuable information about the conjugated π-electron system and the energy levels of molecular orbitals.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions originating from its aromatic and heteroaromatic chromophores. Benzoic acid and its derivatives typically exhibit two characteristic absorption bands: a strong B-band (benzenoid E2 band) around 230 nm and a weaker, broader C-band (benzenoid B band) near 280 nm. researchgate.netresearchgate.netrsc.org

The 4-methyl-4H-1,2,4-triazole ring, being a heteroaromatic system attached to the phenyl ring, will modulate these transitions. As an electron-withdrawing group, the triazole moiety is expected to influence the energy of the π and π* orbitals of the benzoic acid system, likely resulting in shifts of the primary absorption bands. The conjugation between the phenyl and triazole rings could lead to a bathochromic (red) shift and a hyperchromic (increased intensity) effect, particularly for the B-band.

| Expected Transition | Approximate λmax Range (nm) | Origin |

|---|---|---|

| B-band (π→π) | 230 - 250 | Intramolecular charge transfer, influenced by triazole conjugation. researchgate.net |

| C-band (π→π) | 270 - 290 | Local excitation of the benzenoid system. researchgate.net |

Emission (Fluorescence) Spectroscopy:

Many compounds featuring a 4H-1,2,4-triazole core conjugated with aromatic systems are known to be highly luminescent. nih.govresearchgate.net The structure of this compound, which links a phenyl ring to both an electron-withdrawing carboxylic acid and a heteroaromatic triazole ring, suggests the potential for fluorescent emission. Such arrangements can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism leading to fluorescence.

If fluorescent, the compound would exhibit an emission spectrum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The specific emission wavelength and the fluorescence quantum yield (a measure of emission efficiency) would be highly dependent on the solvent environment, as polar solvents can stabilize the excited ICT state, often leading to a red shift in the emission spectrum. While related structures show strong emission, experimental verification is necessary to characterize the specific fluorescence properties, including the excitation and emission maxima, quantum yield, and fluorescence lifetime, of this compound. nih.govresearchgate.net

Detailed Theoretical and Computational Investigations of this compound Remain Largely Unexplored in Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a notable absence of dedicated theoretical and computational studies for the compound this compound. While numerous studies focus on the synthesis and biological applications of related triazole and benzoic acid derivatives, in-depth quantum chemical calculations, molecular dynamics simulations, and detailed analyses of the electronic structure for this specific molecule have not been extensively reported in publicly accessible research.

Computational chemistry is a powerful tool for elucidating molecular properties and predicting chemical behavior, offering insights that complement experimental findings. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard practice for investigating the electronic structure, molecular orbitals, and energetics of novel compounds. Similarly, molecular dynamics simulations are employed to understand the dynamic behavior of molecules and their interactions with solvents. However, the application of these specific theoretical methods to this compound is not documented in the available literature.

For related, but structurally distinct, triazole-benzoic acid isomers and derivatives, computational studies have been performed. These investigations have successfully calculated properties such as molecular electrostatic potentials, frontier molecular orbitals (HOMO-LUMO), and various reactivity descriptors to explain the compounds' chemical reactivity and biological activity. For instance, studies on 4-(1H-triazol-1-yl)benzoic acid hybrids have utilized DFT to evaluate antioxidant properties. Other research on different complex triazole derivatives has employed DFT to optimize molecular geometry and analyze molecular interactions.

These studies on analogous compounds highlight the types of valuable data that theoretical and computational investigations can provide. However, due to the precise and sensitive nature of these calculations, the results are highly specific to the exact molecular structure being studied. Therefore, data from different isomers or derivatives cannot be directly extrapolated to accurately describe this compound.

The absence of such specific research means that detailed data tables and in-depth discussions for the following areas, as they pertain to this compound, cannot be provided at this time:

Quantum Chemical Calculations: Including specific energies, orbital diagrams, and electronic properties from DFT or ab initio methods.

Conformational Analysis: Detailed potential energy surfaces and identification of stable conformers.

Molecular Dynamics Simulations: Information on the molecule's dynamic behavior, flexibility, and solvent interactions.

Spectroscopic Parameter Prediction: Theoretically calculated spectroscopic data (e.g., NMR, IR) and its comparison with experimental values.

Charge Distribution and Reactivity Analysis: Molecular electrostatic potential maps and values for global reactivity descriptors.

While experimental data on synthesis and some applications may exist, the theoretical and computational characterization of this compound represents a gap in the current scientific literature. Future research initiatives would be necessary to generate the specific data required for a comprehensive computational analysis of this compound.

Applications of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Benzoic Acid in Materials Science and Supramolecular Chemistry

Incorporation into Covalent Organic Frameworks (COFs) and Related Porous Materials

No research studies or data were found detailing the use of 4-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid as a linker or building block for the synthesis of Covalent Organic Frameworks (COFs) or other related porous materials.

Application as a Building Block in Functional Polymer Synthesis

There is no available literature describing the polymerization of this compound or its use as a monomer to create functional polymers.

Exploration in Advanced Sensing Platforms (Non-Biological)

No publications were identified that explore the use of this compound in the development of chemical sensors or other advanced non-biological sensing platforms.

Due to the absence of specific research findings for this exact compound within the requested contexts, it is not possible to generate the detailed and scientifically accurate content as per the instructions.

Catalytic Applications and Reaction Engineering Involving 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Benzoic Acid

Design and Synthesis of Metal Complexes Featuring the Triazole-Benzoic Acid Ligand

The synthesis of metal complexes and MOFs using triazole-benzoic acid ligands typically involves solvothermal or hydrothermal methods. In these processes, the ligand and a metal salt are dissolved in a high-boiling point solvent, often a mixture including N,N-dimethylformamide (DMF), and heated in a sealed vessel. This allows for the slow crystallization of the coordination polymer.

A prominent example involves the structural isomer, 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid (HL), which has been used to assemble a novel cobalt-based MOF, [Co₃(L)₂(OH)₂(SO₄)(H₂O)]·DMA·4H₂O. acs.orgacs.org This synthesis was achieved by heating a mixture of the ligand and cobalt sulfate (B86663) (CoSO₄·7H₂O) in a DMA/H₂O solvent system. acs.org Similarly, ligands like 2,4-bis-(triazol-1-yl)-benzoic acid have been successfully used to create cadmium and zinc complexes under solvothermal conditions, demonstrating the versatility of this class of ligands in forming complex three-dimensional frameworks. nih.gov The choice of metal ion, solvent system, and temperature can influence the final topology and properties of the resulting framework. acs.org

| Ligand | Metal Salt | Solvent | Temperature | Resulting Complex | Reference |

|---|---|---|---|---|---|

| 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid | CoSO₄·7H₂O | DMA/H₂O | 120 °C | [Co₃(L)₂(OH)₂(SO₄)(H₂O)]·DMA·4H₂O | acs.org |

| 2,4-bis-(triazol-1-yl)-benzoic acid | Cd(NO₃)₂·4H₂O | Acetonitrile/H₂O | 125 °C | [Cd₀.₅(L)(H₂O)] | nih.gov |

| 2,4-bis-(triazol-1-yl)-benzoic acid | Zn(NO₃)₂·6H₂O | Acetonitrile/H₂O | 125 °C | [Zn(L)(TPA)₀.₅]·H₂O | nih.gov |

| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn(OAc)₂·2H₂O | H₂O | 180 °C | ZnL₂·2H₂O | rsc.org |

Homogeneous Catalysis

Homogeneous catalysis using soluble metal complexes of 4-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid is not a widely documented area. However, the fundamental coordination chemistry of triazoles suggests potential applications.

The development of asymmetric catalysts for enantioselective synthesis is a critical area of chemical research. While there is significant interest in axially chiral N-aryl triazoles as targets in medicinal chemistry, the use of chiral derivatives of this compound as ligands in asymmetric catalysis is not well-established in the reviewed literature. nih.gov The synthesis of atropisomeric N-aryl 1,2,4-triazoles has been achieved using chiral phosphoric acid as an organocatalyst, a process in which the triazole is the product rather than a component of the catalyst. nih.gov The potential for creating chiral metal complexes from derivatives of this ligand for asymmetric transformations remains an area for future exploration.

Although specific examples involving this compound are scarce, related MOFs have shown promise in catalysing key chemical reactions. Metal nodes within MOFs can act as Lewis acid sites, while functional groups on the organic linkers can provide Brønsted acidity or basicity, enabling a range of catalytic activities. nih.gov

For instance, various MOFs have been employed as effective heterogeneous catalysts for the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. mdpi.com The active sites, often the metal nodes (e.g., Co, Zn, Cu), facilitate the reaction, and the porous nature of the MOF allows for reactant access and product egress. mdpi.com Furthermore, some molybdenum-based complexes are known to be homogeneous catalysts for oxygen atom transfer (OAT) reactions, such as the reduction of nitrate (B79036) and perchlorate, highlighting the potential for redox catalysis. acs.org

| Catalyst Type | Reaction Type | Example Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Co-based MOF | C-C Bond Formation (Henry Reaction) | Benzaldehyde + Nitromethane | Metal nodes as Lewis acid sites | mdpi.com |

| Cu-based MOF | C-C Bond Formation (Henry Reaction) | 4-Nitrobenzaldehyde + Nitromethane | Synergistic acidic and basic sites | mdpi.com |

| Molybdenum Complex | Reduction (Oxygen Atom Transfer) | Nitrate and Perchlorate Reduction | Homogeneous redox activity | acs.org |

Heterogeneous Catalysis and Surface Immobilization

The primary catalytic potential of this compound lies in its use as a building block for heterogeneous catalysts, particularly MOFs. The ligand's rigid structure and defined coordination points allow for the creation of materials with high surface areas and accessible, well-defined active sites. researchgate.net

The incorporation of triazole-benzoic acid ligands into MOFs creates materials with significant potential for heterogeneous catalysis. The MOF derived from the isomer 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid serves as an excellent model. acs.org Its crystal structure reveals a three-dimensional framework with distinct microporous channels. acs.org These channels are decorated with multiple accessible active sites, including open cobalt metal centers (Lewis acids), uncoordinated carboxylate groups, and functional methyl groups, which can all play a role in catalysis or selective adsorption. acs.orgacs.org The metal nodes are often the primary catalytic centers, functioning as Lewis acids to activate substrates. nih.govacs.org

| MOF Complex | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Co₃(L)₂(OH)₂(SO₄)(H₂O)]·DMA·4H₂O | Tetragonal | P4/n | Microporous channels; Trinuclear Co(II) secondary building units; Accessible open metal sites | acs.org |

Mechanistic Studies of Catalytic Pathways Involving the Compound

While direct and exhaustive mechanistic studies focused exclusively on this compound are not extensively detailed in the reviewed literature, a comprehensive understanding of its probable catalytic pathways can be inferred from research on metal-organic frameworks (MOFs) incorporating analogous 1,2,4-triazole (B32235) and benzoate-containing linkers. The unique molecular structure of this compound, featuring both a Lewis basic triazole ring and a potentially Brønsted acidic carboxylic acid group, suggests its significant role in facilitating a variety of catalytic reactions. The mechanistic pathways are largely dictated by the interplay of these functional moieties, especially when integrated into a MOF structure.

The primary catalytic functionalities arise from the potential for Lewis acid-base and Brønsted acid catalysis. The triazole moiety can act as a Lewis base, while the carboxylic acid group can either directly act as a Brønsted acid or coordinate to a metal center, which in turn can function as a Lewis acid.

Lewis Acid-Base Bifunctional Catalysis:

A prominent catalytic pathway involving ligands like this compound within MOFs is bifunctional acid-base catalysis. In such a mechanism, the uncoordinated nitrogen atoms of the 1,2,4-triazole ring can act as Lewis basic sites. Simultaneously, the metal nodes to which the carboxylate group of the benzoic acid is coordinated can serve as Lewis acidic sites. This synergistic relationship is crucial for activating substrates and facilitating reactions.

For instance, in a Knoevenagel condensation reaction, the Lewis basic site (triazole nitrogen) can deprotonate the active methylene (B1212753) compound, while the Lewis acidic site (metal center) can coordinate with and activate the carbonyl group of the aldehyde or ketone. This dual activation significantly lowers the energy barrier for the reaction to proceed. Research on polyoxovanadate-based MOFs with triazole-directed fabrication has demonstrated their efficacy as heterogeneous catalysts for Knoevenagel condensation.

The following table summarizes the potential Lewis acid-base active sites and their proposed roles in a catalytic cycle.

| Active Site | Functional Group | Proposed Role in Catalytic Cycle |

| Lewis Basic Site | Uncoordinated Nitrogen atoms of the 1,2,4-triazole ring | Substrate deprotonation (e.g., active methylene compounds) |

| Lewis Acidic Site | Metal center coordinated by the carboxylate group | Substrate activation (e.g., polarization of carbonyl groups) |

Brønsted Acid Catalysis:

The carboxylic acid group of this compound introduces the potential for Brønsted acid catalysis. berkeley.edu This can occur through several mechanisms within a MOF structure. If the carboxylic acid group remains uncoordinated or "dangling" within the pores of the MOF, it can directly act as a proton donor. berkeley.edu

Alternatively, water molecules coordinated to the metal centers, which are in turn linked to the benzoate (B1203000) moiety, can become more acidic and serve as Brønsted acid sites. nih.gov This has been observed in heterobimetallic titanium-organic frameworks where the combination of a Lewis acidic Ti and a Brønsted acidic Fe–OH site enhances catalytic activity for reactions like the aminolysis of epoxides. nih.gov The presence of Brønsted acidity can be crucial for reactions such as esterification, hydrolysis, and dehydration. berkeley.edunih.govmanchester.ac.uk

The table below outlines the potential Brønsted acidic sites and their functions.

| Active Site | Origin | Proposed Role in Catalytic Cycle |

| Brønsted Acidic Site | Uncoordinated -COOH group | Direct proton donation to activate substrates |

| Brønsted Acidic Site | Coordinated water molecule (M-OH({2})) | Proton donation to substrates, facilitated by the electron-withdrawing effect of the metal center |

Role in Oxidation Catalysis:

MOFs containing triazolyl isophthalate (B1238265) linkers have been investigated as catalysts for selective oxidation reactions, such as the oxidation of cyclohexene. nih.gov In these systems, the catalytic activity is often attributed to the metal centers. However, the nature of the organic linker, including the steric and electronic properties of substituents on the triazole ring, can significantly influence the catalytic performance. nih.gov While the primary role of the this compound linker would be to provide a robust and porous framework, its electronic properties can modulate the redox potential of the metal active sites.

Computational Insights into Mechanistic Pathways:

Future Research Directions and Perspectives for 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Benzoic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient, economical, and environmentally friendly methods for synthesizing 4-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid. While traditional multi-step syntheses for similar triazole derivatives often start from precursors like benzoic acid hydrazide or 4-hydrazinobenzoic acid, these can involve harsh reagents and generate significant waste. nih.govktu.edu.trresearchgate.net

A key direction will be the adoption of green chemistry principles. This includes exploring continuous-flow synthesis, which has been shown to be an efficient, safe, and sustainable method for constructing 1,2,4-triazole (B32235) rings, offering higher yields and avoiding the isolation of energetic intermediates. rsc.org The development of metal-free catalytic systems and one-pot reactions will also be crucial to improve atom economy and reduce the environmental footprint of the synthesis. rsc.org Microwave-assisted synthesis, which has been successfully used for other 1,2,4-triazole derivatives to reduce reaction times and improve yields, presents another promising avenue for investigation. acs.org

| Synthetic Approach | Potential Advantages | Relevant Precursors |

| Continuous-Flow Synthesis | Enhanced safety, higher yields, scalability, reduced waste. rsc.org | To be determined for the target compound. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. acs.org | Acid hydrazides, isothiocyanates. acs.org |

| Metal-Free Catalysis | Avoidance of toxic metal catalysts, cost-effective. rsc.org | To be explored. |

| One-Pot Reactions | Increased efficiency, reduced purification steps. rsc.org | To be designed. |

Exploration of Advanced Functionalities in Materials Science

The inherent properties of the triazole ring suggest that this compound could be a valuable building block for advanced functional materials. Research into related triazole compounds has demonstrated potential in several areas.

For instance, derivatives of 1,2,4-triazole have been investigated for their nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. dntb.gov.ua Theoretical studies, such as Density Functional Theory (DFT), on similar molecules have shown significant hyperpolarizabilities, indicating their potential for use in NLO materials. dntb.gov.ua Future work should involve the synthesis of derivatives of this compound and the experimental and theoretical evaluation of their NLO characteristics.

Furthermore, the corrosion inhibition properties of triazole thiols on metals like mild steel have been documented. sigmaaldrich.com This opens up possibilities for using the target compound or its derivatives as effective corrosion inhibitors, a field of significant industrial importance.

Integration into Hybrid Organic-Inorganic Systems

A particularly exciting future direction is the use of this compound as an organic linker for the construction of hybrid organic-inorganic materials, such as Metal-Organic Frameworks (MOFs). A close structural isomer, 3-methyl-4-(4H-1,2,4-triazol-4-yl) benzoic acid, has already been successfully used to assemble a novel cobalt-based MOF. acs.orgacs.org This MOF exhibited porous channels decorated with accessible active sites and demonstrated excellent selectivity for gas separation, specifically for acetylene (B1199291) over carbon dioxide and methane. acs.orgacs.org

This precedent strongly suggests that this compound could also serve as a versatile ligand for creating new MOFs with unique topologies and functionalities. Research should focus on synthesizing and characterizing MOFs using various metal ions and exploring their potential applications in areas such as:

Gas storage and separation: Capitalizing on the porosity and selective adsorption properties. acs.org

Catalysis: Utilizing open metal sites and functional groups within the framework.

Sensing: Designing frameworks that respond to specific analytes.

| MOF Application | Key Features of Triazole-Benzoic Acid Ligand |

| Gas Separation | Rigid structure, presence of nitrogen atoms for selective interactions. acs.orgacs.org |

| Catalysis | Ability to coordinate to metal centers, creating active sites. |

| Sensing | Potential for functionalization to introduce specific recognition sites. |

Deeper Theoretical Insights into Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding future research on this compound. DFT studies have been effectively used to understand the antioxidant mechanisms of related 4-(1H-triazol-1-yl)benzoic acid hybrids by calculating descriptors like bond dissociation energies and ionization potentials. mdpi.com

For the target compound, DFT can provide deep insights into:

Electronic properties: Understanding the distribution of electron density, HOMO-LUMO gaps, and reactivity.

Spectroscopic properties: Predicting and interpreting NMR, IR, and UV-Vis spectra to aid in characterization. dntb.gov.ua

Nonlinear optical properties: Calculating polarizability and hyperpolarizability to screen for potential NLO applications. dntb.gov.ua

Reaction mechanisms: Elucidating the pathways of synthetic reactions to optimize conditions.

Binding interactions: Modeling how the molecule interacts with metal centers in MOFs or with biological targets.

These theoretical predictions can streamline experimental efforts by identifying the most promising derivatives and applications, thereby saving time and resources.

Potential in Emerging Green Chemistry Applications

The principles of green chemistry are becoming increasingly important in chemical research and industry. This compound and its derivatives have potential applications in this area. The development of sustainable synthetic methods, as discussed earlier, is a core aspect of green chemistry. rsc.org

Beyond synthesis, triazole compounds are utilized in the formulation of agrochemicals, where the goal is to create effective solutions with minimal environmental impact. chemimpex.com Future research could focus on designing derivatives of this compound that are highly effective as plant growth regulators or pesticides while also being biodegradable and non-toxic to non-target organisms. chemimpex.com The antioxidant properties observed in similar triazole-benzoic acid hybrids could also be explored for applications in developing more stable and environmentally friendly materials, such as biodegradable polymers or sustainable packaging. mdpi.comzsmu.edu.ua

Q & A

Q. What are the common synthetic routes for preparing 4-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid in laboratory settings?

Methodological Answer: The synthesis typically involves cyclocondensation reactions between substituted triazole precursors and benzoic acid derivatives. A general approach includes:

Reaction Setup : Reacting 4-methyl-1,2,4-triazole derivatives with halogenated benzoic acid esters under reflux conditions in ethanol or methanol.

Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate nucleophilic substitution at the triazole ring .

Workup : Post-reaction solvent evaporation, followed by recrystallization or column chromatography for purification.

Q. Example Conditions Table :

| Step | Reagents/Conditions | Time | Reference |

|---|---|---|---|

| Cyclization | Ethanol, glacial acetic acid, reflux | 4–6 hrs | |

| Purification | Silica gel chromatography (ethyl acetate/hexane) | – |

Q. How can researchers ensure the purity of synthesized this compound?

Methodological Answer: Purity validation requires a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<1% threshold) using C18 columns and UV detection .

- Spectroscopic Analysis :

- Elemental Analysis : Match experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .

Key Challenge : Overlapping signals in NMR due to aromatic protons; use 2D-COSY or HSQC for resolution.

Q. What initial biological screening assays are appropriate for evaluating bioactivity?

Methodological Answer: Prioritize assays based on triazole derivatives' known activities:

- Antimicrobial Screening :

- Enzyme Inhibition :

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Note : Include positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate runs for statistical validity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

Methodological Answer: SAR studies focus on systematic structural modifications:

Variation of Substituents :

- Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzoic acid para-position to enhance microbial target binding .

- Modify the triazole’s methyl group to bulkier alkyl chains (e.g., ethyl, isopropyl) to improve lipophilicity and membrane penetration .

Biological Evaluation : Compare IC₅₀/MIC values across analogs to identify critical pharmacophores.

Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like dihydrofolate reductase .

Q. Example SAR Table :

| Derivative | R Group | MIC (µg/mL) S. aureus | Docking Score (kcal/mol) |

|---|---|---|---|

| Parent | -H | 16 | -7.2 |

| -NO₂ | -NO₂ | 4 | -8.9 |

| -Cl | -Cl | 8 | -8.1 |

Q. What crystallographic strategies resolve structural ambiguities in triazole derivatives?

Methodological Answer:

Single-Crystal Growth : Use slow evaporation (acetonitrile/water) to obtain diffraction-quality crystals.

Data Collection : Synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution datasets.

Refinement :

- SHELXL : Employ Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

- ORTEP-3 : Visualize thermal ellipsoids and validate bond lengths/angles (e.g., triazole C-N bonds: 1.31–1.33 Å) .

Challenge : Disorder in the methyl group; apply restraints (DFIX, SIMU) during refinement .

Q. How to elucidate the mechanism of action in antimicrobial applications?

Methodological Answer:

Target Identification :

- Proteomics : 2D gel electrophoresis/MALDI-TOF to identify differentially expressed proteins in treated vs. untreated bacteria .

- Metabolic Profiling : LC-MS-based metabolomics to track disruptions in folate or peptidoglycan pathways .

Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects at 2× and 4× MIC .

Resistance Studies : Serial passage experiments to assess mutation frequency and target gene mutations (e.g., folA mutations for antifolates) .

Key Finding : Triazole derivatives may inhibit dihydrofolate reductase (DHFR), critical for nucleotide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.